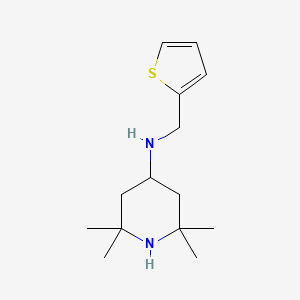

(2,2,6,6-Tetramethyl-piperidin-4-yl)-thiophen-2-ylmethyl-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2,2,6,6-Tetramethyl-piperidin-4-yl)-thiophen-2-ylmethyl-amine, commonly referred to as TPT, is an organic compound composed of an amine group and a thiophenylmethyl group. It is a versatile compound with a wide array of uses in scientific research and industrial applications.

Scientific Research Applications

Synthesis of Hindered Amine Light Stabilizers (HALS)

This compound is used in the synthesis of HALS, which are important additives in polymers to protect them from degradation due to exposure to UV light .

Preparation of Metallo-Amide Bases

It serves as a reactant in the preparation of metallo-amide bases, which are useful in various organic synthesis reactions .

Generation of Silylketene Acetals

The compound is utilized for the selective generation of silylketene acetals, which are intermediates in organic synthesis processes .

Allylic Amination Reactions

It acts as a reactant to synthesize allylated tertiary amines via allylic amination of allylic chlorides, which is a valuable reaction in organic chemistry .

Redox Polymers for Batteries and Supercapacitors

It is a building block for redox polymers used in organic radical batteries and supercapacitors due to its high redox potential and theoretical specific capacity .

Continuous Synthesis Processes

The compound is involved in continuous synthesis processes, such as the catalytic hydrogenation of triacetoneamine to produce raw materials for HALS .

Precursor to Lithium Tetramethylpiperidide

It serves as a precursor to lithium tetramethylpiperidide, which has applications in synthetic chemistry .

Synthesis of Organic Radical Building Blocks

The compound is used in synthesizing organic radical building blocks like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), which has applications in redox flow batteries .

Mechanism of Action

Target of Action

The primary targets of the compound “(2,2,6,6-Tetramethyl-piperidin-4-yl)-thiophen-2-ylmethyl-amine” are currently unknown. This compound is structurally similar to 2,2,6,6-tetramethylpiperidine , which is a key intermediate in the synthesis of various chemical compounds . .

Mode of Action

Given its structural similarity to 2,2,6,6-tetramethylpiperidine

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. The compound 2,2,6,6-tetramethylpiperidine, which is structurally similar, is known to be involved in various chemical reactions . .

Pharmacokinetics

The compound 2,2,6,6-tetramethylpiperidine is soluble in organic solvents and slightly soluble in water . This suggests that “(2,2,6,6-Tetramethyl-piperidin-4-yl)-thiophen-2-ylmethyl-amine” may have similar solubility properties, which could impact its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given its structural similarity to 2,2,6,6-tetramethylpiperidine

properties

IUPAC Name |

2,2,6,6-tetramethyl-N-(thiophen-2-ylmethyl)piperidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2S/c1-13(2)8-11(9-14(3,4)16-13)15-10-12-6-5-7-17-12/h5-7,11,15-16H,8-10H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTLQBMKVKBMVND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)NCC2=CC=CS2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.42 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.